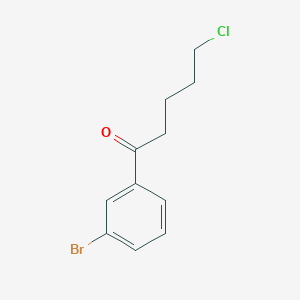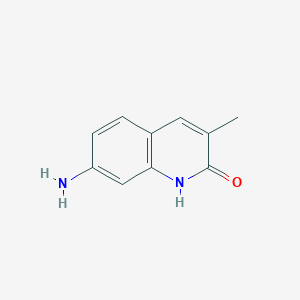
2(1H)-Quinolinone, 7-amino-3-methyl-
Vue d'ensemble
Description
The 2(1H)-quinolinone derivatives are a class of compounds that have been the subject of various studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a quinolinone core structure, which can be modified at different positions to yield a variety of derivatives with diverse properties and biological activities.
Synthesis Analysis
The synthesis of 2(1H)-quinolinone derivatives has been explored in several studies. For instance, the synthesis of 6-amino-3,4-dihydro-2(1H)-quinolinone was achieved through the condensation and cyclization of aniline and 3-chloropropionylchloride, followed by nitration and reduction, with a notable overall yield of 79% . Similarly, the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone was reported, highlighting its role as an effective antenna molecule for europium luminescence . Additionally, the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate was achieved through a three-component reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, resulting in pyranoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2(1H)-quinolinone derivatives is crucial for their biological activity and interaction with various targets. For example, 7-amino-3,4-dihydro-1H-quinolin-2-one was found to inhibit α-carbonic anhydrases without hydrolysis of the lactam ring, indicating that the intact bicyclic amino-quinolinone scaffold is essential for its inhibitory activity . The absolute configuration of the enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone was determined through X-ray crystallographic analysis, which is vital for understanding the drug's mechanism of action .
Chemical Reactions Analysis
The reactivity of 2(1H)-quinolinone derivatives with various reagents has been investigated to understand their chemical behavior. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone was found to be a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones has been studied, showing that the lithium reagent obtained reacts with a variety of electrophiles to give substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2(1H)-quinolinone derivatives are influenced by their molecular structure and substituents. The fluorescence properties of these compounds, as demonstrated by 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, are significant for analytical applications . The antibacterial activity of synthesized pyranoquinoline derivatives against Gram-positive and Gram-negative bacteria suggests that these compounds possess moderate effectiveness, with the highest activity against Pseudomonas aeruginosa . The synthesis and characterization of 5- and 7-substituted 2-methyl-8-quinolinols, with various substituents such as fluorine, chlorine, bromine, iodine, nitro, amino, and sulfonic acid groups, further illustrate the versatility of these compounds .
Applications De Recherche Scientifique
Anti-inflammatory and Anticancer Properties
A study by Kumar et al. (2018) synthesized a series of quinolone substituted quinazolinones, evaluating their anti-inflammatory and anticancer activities. These compounds exhibited potent anti-inflammatory and anticancer properties, attributed to the inhibition of nuclear factor kappaB (NF-κB), a crucial target in anti-inflammatory and antitumor drug design. The combination of quinolone and quinazolinone pharmacophores significantly enhanced their biological activity, with specific compounds showing high cytotoxicity against human cancer cell lines, HeLa and BT-549. This study highlights the potential of 2(1H)-Quinolinone derivatives in developing new anti-inflammatory and anticancer agents (Kumar et al., 2018).
Antitumor Effects and Farnesyl Protein Transferase Inhibition
Venet et al. (2003) described R115777, a derivative with a potent and selective inhibition of farnesyl protein transferase, demonstrating significant antitumor effects in vivo. This compound's development was based on Janssen's ketoconazole and retinoic acid catabolism programs, highlighting the structural features critical for its efficacy. Currently, it is undergoing phase III clinical evaluation, showcasing the therapeutic potential of 2(1H)-Quinolinone derivatives in cancer treatment (Venet et al., 2003).
Antibacterial Activity
Asghari et al. (2014) synthesized pyranoquinoline derivatives from 4-hydroxy-1-methyl-2(1H)-quinolinone, demonstrating moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study showcases the antibacterial potential of 2(1H)-Quinolinone derivatives, contributing to the development of new antibacterial agents (Asghari et al., 2014).
Immunomodulatory and Antiviral Properties
Kwak et al. (2015) prepared a variety of 3,5-amide substituted-2-oxoquinolinones via parallel solid-phase synthesis, investigating their potent biological activity, including immunomodulatory and antiviral properties. Some compounds were shown to inhibit the release of IL-1β, a cytokine involved in the immune response, by about 50% at a concentration of 10 μM. This highlights the diverse therapeutic applications of 2(1H)-Quinolinone derivatives beyond their anti-inflammatory and anticancer properties (Kwak et al., 2015).
Safety And Hazards
Orientations Futures
The future directions in the research and development of this compound could involve its use in the synthesis of new pharmaceuticals and other biologically active compounds. For instance, it has been suggested that similar compounds could be used in the development of third-generation photovoltaic cells .
Propriétés
IUPAC Name |
7-amino-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-7-2-3-8(11)5-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVJVAYVZATQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 7-amino-3-methyl- | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

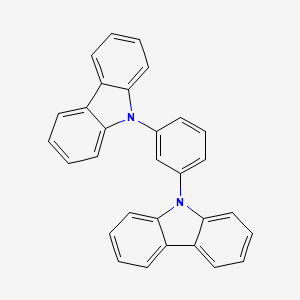
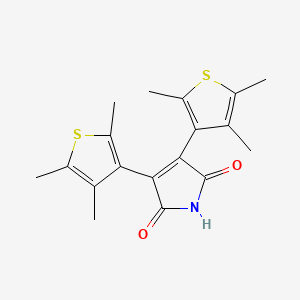
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
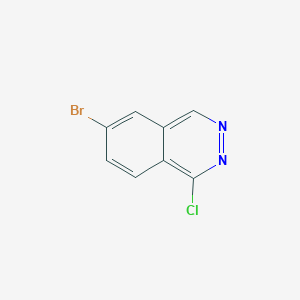
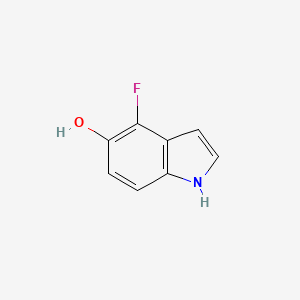
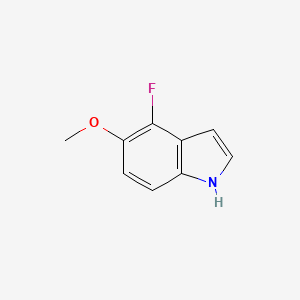
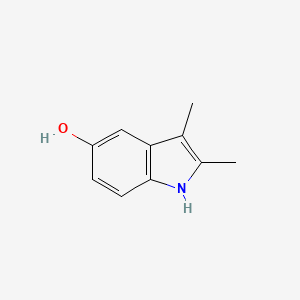
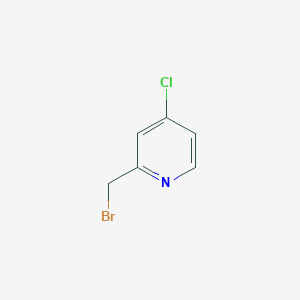
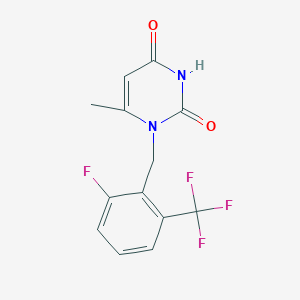
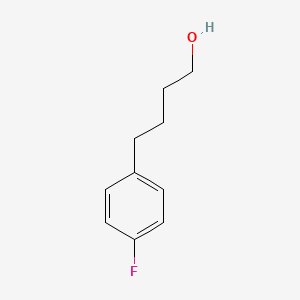
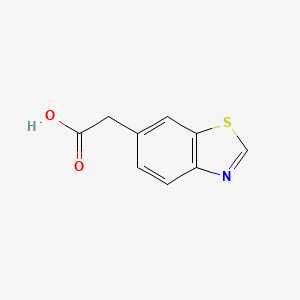
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
